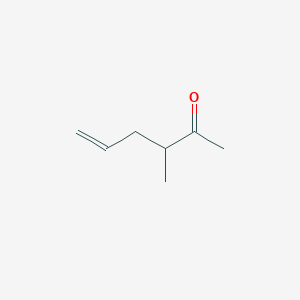

3-Methylhex-5-en-2-one

Description

Importance of Branched-Chain Unsaturated Ketones in Contemporary Organic Chemistry Research

Branched-chain unsaturated ketones are fundamental scaffolds in organic chemistry due to their prevalence in biologically active compounds and their utility as synthetic intermediates. jst.go.jp Ketones, in general, are prized for their relative stability and the high reactivity of the carbonyl group, making them ideal chemical intermediates for constructing more complex molecules. britannica.com

Specifically, ketones with remote unsaturation, such as γ,δ-unsaturated ketones (also known as homoallylic ketones), are versatile building blocks for creating a wide array of carbocycles, heterocycles, and natural products. acs.orgnih.gov Their utility extends to modern applications, including the synthesis of peptidomimetics—compounds that mimic peptides—and the development of novel donor-acceptor and star-shaped monomers for optical-electronic materials. nih.gov The presence of both a ketone and a non-conjugated alkene allows for selective chemical transformations at either functional group, providing chemists with a powerful tool for molecular construction. The introduction of branching, as seen in the methyl group of 3-Methylhex-5-en-2-one, adds a layer of stereochemical complexity, making these compounds valuable substrates in the field of asymmetric synthesis.

Historical Development of Synthetic Methodologies for Enones with Remote Unsaturation

The synthesis of unsaturated ketones has evolved significantly over time, moving from classical multi-step procedures to more efficient and atom-economical catalytic methods. Historically, the synthesis of γ,δ-unsaturated ketones often involved step-intensive processes. acs.orgnih.gov These included methods such as the allylation of silyl (B83357) enol ethers and various molecular rearrangements. nih.gov A classic approach for preparing a related isomer, 5-methyl-5-hexen-2-one, involved the alkylation of acetoacetic ester with methallyl chloride, followed by a cleavage reaction. odinity.com

More contemporary research has focused on developing catalytic processes that offer milder reaction conditions and greater efficiency. Copper-catalyzed cascade reactions, for instance, have emerged as a powerful method for synthesizing homoallylic ketones from simple esters. acs.orgnih.govacs.org The development of transition-metal catalysis has been pivotal. Palladium-catalyzed oxidative dehydrogenation can convert saturated ketones into their unsaturated counterparts, often using molecular oxygen as the sole oxidant. organic-chemistry.org In recent years, the frontier of synthetic methodology has advanced to include photoredox catalysis. This approach, often combined with N-heterocyclic carbene (NHC) and hydrogen atom transfer (HAT) catalysis, enables the direct allylic acylation of alkenes to furnish β,γ-unsaturated ketones under mild conditions. researchgate.net These modern methods represent a significant leap forward, providing direct access to complex ketone structures from readily available starting materials.

Unique Structural Features of this compound and Their Impact on Reactivity Studies

The chemical behavior of this compound is dictated by its distinct structural features: a ketone carbonyl group, a terminal carbon-carbon double bond, and a chiral center at the third carbon position. Unlike α,β-unsaturated ketones where the double bond is conjugated with the carbonyl group, the unsaturation in this compound is remote, located at the γ,δ-position relative to the carbonyl carbon. This lack of conjugation means the electronic properties of the alkene and the ketone are largely independent, allowing for selective reactions at each site.

The key structural elements are:

Ketone Group: The carbonyl group at the C2 position is a site for nucleophilic attack. britannica.com It can undergo reduction to form the corresponding secondary alcohol or participate in addition reactions.

Terminal Alkene: The double bond between C5 and C6 is susceptible to electrophilic addition reactions and can be a handle for polymerization or cross-coupling reactions.

Chiral Center: The methyl group at the C3 position renders this carbon stereogenic, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This feature is crucial for applications in asymmetric synthesis, where controlling stereochemistry is paramount.

The reactivity of this molecule is thus twofold. The ketone can react with nucleophiles without interference from the alkene, and the alkene can undergo its characteristic reactions without affecting the ketone. For example, a patent for a related isomer, 5-methyl-3-hexene-2-ketone, describes an addition reaction as a key step in the synthesis of a more complex molecule, highlighting the utility of the ketone functionality in such structures. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂O | nih.govchemicalbook.com |

| Molecular Weight | 112.17 g/mol | chemicalbook.com |

| CAS Number | 2550-22-3 | chemicalbook.combiosynth.com |

| Boiling Point | 139 - 165.13 °C (estimate) | stenutz.euchemicalbook.com |

| Density | 0.845 g/mL | stenutz.eu |

Overview of Current Research Landscape and Emerging Research Opportunities

The current research involving γ,δ-unsaturated ketones, the class to which this compound belongs, is focused on leveraging their unique structures for advanced applications. A significant area of research is their use as building blocks in the synthesis of complex targets. For example, they serve as precursors to peptidomimetics and various heterocyclic systems like pyrroles, quinolines, and benzodiazepines. nih.gov

Emerging opportunities for a chiral molecule like this compound lie predominantly in the field of stereoselective synthesis. Key research avenues include:

Asymmetric Catalysis: Developing new catalytic methods to synthesize enantiomerically pure (R)- or (S)-3-Methylhex-5-en-2-one. This would unlock its potential as a chiral starting material for synthesizing pharmaceuticals and other biologically active molecules where specific stereoisomers are required.

Tandem/Cascade Reactions: Designing novel cascade reactions that sequentially modify both the alkene and ketone functionalities in a single synthetic operation. This would be a highly efficient strategy for rapidly building molecular complexity.

Materials Science: Exploring the use of γ,δ-unsaturated ketones derived from di- and tricarboxylates as monomers for creating advanced optical-electronic materials. nih.gov The specific structure of this compound could be incorporated into polymers to tune their physical and electronic properties.

Intermediate for Natural Product Synthesis: The combination of functional groups makes it a potential intermediate in the total synthesis of natural products that feature a similar branched, unsaturated carbon skeleton.

The continued development of efficient and selective synthetic methods will be crucial to unlocking the full potential of this compound and related branched-chain unsaturated ketones in these emerging research areas.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Methyl-5-hexen-2-one |

| 5-Methyl-3-hexen-2-one (B238795) |

| Methallyl chloride |

| Tetrabenazine |

| Pyrrole |

| Quinoline |

| Benzodiazepine |

Structure

3D Structure

Properties

IUPAC Name |

3-methylhex-5-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQZYDBOQOYECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylhex 5 En 2 One

Established Reaction Pathways for Ketone and Alkene Assembly

Traditional methods for synthesizing ketones and alkenes provide a reliable foundation for producing 3-Methylhex-5-en-2-one. These pathways often involve multi-step sequences that are well-documented in organic chemistry.

The acetoacetic ester synthesis is a classic and versatile method for preparing methyl ketones, making it highly suitable for the synthesis of this compound. researchgate.net The general process involves the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. Current time information in Santa Cruz, CA, US.

The synthesis sequence begins with the deprotonation of ethyl acetoacetate at the α-carbon, which is acidic due to the presence of two flanking carbonyl groups. A moderately strong base, such as sodium ethoxide, is typically used to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction.

To achieve the specific structure of this compound, a two-step alkylation is necessary.

First Alkylation: The enolate is first reacted with a methyl halide (e.g., methyl iodide) to introduce the methyl group at the C3 position.

Second Alkylation: Following the first alkylation, the resulting mono-alkylated ester is deprotonated again with a base to form a new enolate. This enolate is then reacted with an allyl halide (e.g., allyl bromide) to append the three-carbon chain containing the terminal double bond. It is also possible to add a second, different alkyl group before the final decarboxylation step. researchgate.net

The final step involves the hydrolysis of the dialkylated ethyl acetoacetate derivative under acidic or basic conditions, followed by gentle heating. This sequence first cleaves the ester to form a β-keto acid, which is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound. Current time information in Santa Cruz, CA, US.wikipedia.org

A similar procedure is used to synthesize the isomeric compound 5-methyl-5-hexen-2-one, where acetoacetic ester is alkylated with methallyl chloride, followed by a cleavage reaction. odinity.com

Table 1: Key Steps in Acetoacetic Ester Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Deprotonation | Sodium Ethoxide (NaOEt) | Ethyl Acetoacetate Enolate |

| 2 | First Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-methyl-3-oxobutanoate |

| 3 | Second Deprotonation | Sodium Ethoxide (NaOEt) | Substituted Enolate |

| 4 | Second Alkylation | Allyl Bromide (CH₂=CHCH₂Br) | Ethyl 2-allyl-2-methyl-3-oxobutanoate |

| 5 | Hydrolysis & Decarboxylation | Acid (e.g., H₃O⁺), Heat (Δ) | This compound |

Condensation Reactions Utilizing Aldehydes or Ketones with Appropriate Allylic Systems

Condensation reactions, particularly the aldol (B89426) condensation, represent another fundamental approach to forming carbon-carbon bonds and constructing the backbone of molecules like this compound. wikipedia.org An aldol condensation involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.comlibretexts.org

A plausible route to an isomer, 5-methyl-3-hexen-2-one (B238795), involves a Claisen-Schmidt condensation, which is a type of crossed aldol condensation between a ketone and an aldehyde that lacks α-hydrogens. libretexts.orgresearchgate.net For this compound itself, a directed aldol condensation could be envisioned. This would involve the specific formation of the enolate of butan-2-one, followed by its reaction with propenal (acrolein). The resulting β-hydroxy ketone would then be dehydrated to yield the target molecule. Controlling the regioselectivity of enolate formation is crucial in this approach.

The Knoevenagel condensation, a modification of the aldol condensation, is another relevant pathway. wikipedia.org This reaction involves a nucleophilic addition of a compound with an active methylene (B1212753) group (like ethyl acetoacetate) to a carbonyl compound, followed by dehydration. wikipedia.orgsigmaaldrich.com The reaction is often catalyzed by a weak base. researchgate.net While typically used for α,β-unsaturated products, variations could be adapted for this synthesis. For example, the Knoevenagel condensation of isovaleraldehyde (B47997) with a suitable active methylene compound, followed by further synthetic modifications, is a strategy used in the synthesis of related structures.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on powerful catalytic methods that offer high efficiency, selectivity, and atom economy.

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those containing ruthenium or molybdenum. cymitquimica.com Cross-metathesis, an intermolecular variant, can be strategically employed to construct the C=C bond in this compound.

A potential synthetic route could involve the cross-metathesis of 3-methyl-3-buten-2-one (B1203178) with propene. This reaction would join the two olefinic partners at their double bonds, with the release of a volatile byproduct (ethene), driving the reaction forward. The choice of catalyst is critical, with second-generation Grubbs' catalysts or Hoveyda-type catalysts being known for their high activity and functional group tolerance. cymitquimica.com A related strategy has been proposed for the synthesis of macrocyclic musk compounds, where cross-metathesis is used to join two different terminal olefins, including substrates like 3-methylhex-5-en-1-yl propionate.

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. While direct synthesis of this compound using these methods is not extensively documented, the principles can be applied. For instance, a palladium-catalyzed reaction could couple an organometallic reagent representing the allylic fragment with a derivative of butan-2-one.

In related systems, palladium-catalyzed reactions are used to synthesize α,α-diallylated ketosulphides from α-ketosulphides and allylic carbonates. Furthermore, copper-catalyzed reactions, such as the SN2' allylic alkylation, are effective for forming C-C bonds with high regio- and stereoselectivity, although they can be limited by substrate scope.

Strategies for Stereochemical Control and Diastereoselectivity in Synthesis

The C3 carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) requires strategies that can control the three-dimensional arrangement of atoms.

A primary method for achieving stereocontrol is through the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, pseudoephedrine is a well-known chiral auxiliary that can be converted to a tertiary amide. acs.org The enolate of this amide can then undergo highly diastereoselective alkylation. After the desired stereocenter is set, the auxiliary is cleaved to reveal the enantiomerically enriched product, such as a ketone, acid, or alcohol. acs.orgnih.gov

Another approach involves substrate-controlled diastereoselective reactions. For example, in the synthesis of the related alcohol, (2S,4R)-4-methylhex-5-en-2-ol, stereocenters are set using reagents that favor a particular spatial approach due to the existing stereochemistry in the molecule.

Catalytic asymmetric methods offer a more elegant solution. This could involve the asymmetric alkylation of a ketone enolate using a chiral catalyst. For example, iridium-catalyzed enantioselective allylic substitution of unstabilized enolates has been reported, providing a pathway to α-allylated ketones with high enantiomeric excess. researchgate.net These advanced methods provide access to specific stereoisomers, which is often crucial for biological applications.

Asymmetric Synthesis Approaches for Chiral Analogs and Derivatives

The generation of chiral analogs of this compound, a β,γ-unsaturated ketone, often involves catalytic enantioselective reactions that establish a stereogenic center at the α-position. A widely applicable strategy allows for the synthesis of these ketones in high yields and excellent enantiomeric ratios from readily available starting materials. nih.gov

One prominent approach involves the enantioselective addition of allyl nucleophiles to ketones. However, many of these methods are limited to non-enolizable ketones. nih.gov A more versatile method utilizes the enantioselective addition of organometallic reagents to allenes, followed by hydrolysis to yield the α-substituted β,γ-unsaturated ketone. This process can produce a variety of ketones with alkyl, aryl, benzyloxy, or siloxy groups at the α-position in yields ranging from 52–96% and enantiomeric ratios from 93:7 to greater than 99:1. nih.gov

Another powerful strategy is the asymmetric hydrogenation of unsaturated precursors. For instance, in the synthesis of Pregabalin, a key intermediate, ethyl 3-cyano-5-methylhex-3-enoate, undergoes asymmetric hydrogenation. google.comresearchgate.net The use of a rhodium catalyst with a chiral phosphine (B1218219) ligand, such as (R,R)-Me-DuPHOS, can selectively produce the (S)-enantiomer of the corresponding saturated cyano ester with high enantiomeric excess. google.comresearchgate.net This highlights how catalytic hydrogenation of a double bond can effectively set a chiral center in precursors to derivatives of the hexenone (B8787527) structure.

Furthermore, the synthesis of chiral building blocks for natural products provides insight into creating stereocenters in similar structures. For example, the synthesis of chiral hex-5-yn-2-ones, which are precursors to photosynthetic hydroporphyrins, has been achieved with high stereochemical integrity. rsc.orgrsc.org These methods often involve starting with a chiral precursor or using a stereoselective reaction like a Schreiber-modified Nicholas reaction to establish the desired stereocenters early in the synthetic sequence. rsc.orgrsc.org The diastereoselective synthesis of alcohol analogs, such as (2S,4R)-4-methylhex-5-en-2-ol, has also been demonstrated through multi-step sequences involving stereocontrolled additions and reductions. researchgate.net

The asymmetric addition of terminal alkynes to aldehydes is another effective method for producing chiral precursors, such as chiral allyl alcohols, which are analogs of the target ketone. This approach has been used to synthesize (R)-matsutakeol and its analogs with excellent enantiomeric excess (up to >99%). mdpi.com

Table 1: Asymmetric Synthesis of Chiral Analogs and Derivatives

| Method | Substrate | Catalyst/Reagent | Product | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Catalytic Enantioselective Synthesis | Aryl/Heteroaryl Nitriles and Allenes | Chiral Ligands | α-Substituted β,γ-Unsaturated Ketones | 71% to >98% | 95:5 to >99:1 er | nih.gov |

| Asymmetric Hydrogenation | Ethyl 3-cyano-5-methylhex-3-enoate | [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ | (R)-3-cyano-5-methylhexanoic acid ethyl ester | >90% conversion | 20% to 25% ee (further enrichment possible) | google.com |

| Asymmetric Addition | Alkylaldehydes and Terminal Alkynes | (S,S)-ProPhenol/Zn(OTf)₂ | Chiral Propargyl Alcohols | Up to 49.5% (3 steps) | Up to >99% ee | mdpi.com |

| Diastereoselective Synthesis | (R)-2-Methyloxirane and Allylmagnesium bromide | CuI | (2S,4R)-4-Methylhex-5-en-2-ol (multi-step) | - | High diastereoselectivity | researchgate.net |

Control of Alkene Geometry (E/Z Isomerism) in Synthetic Routes

Controlling the geometry of the double bond in β,γ-unsaturated ketones like this compound is a significant synthetic challenge, as the formation of the more thermodynamically stable E-isomer is often favored. acs.org However, specific catalytic systems have been developed to provide access to the kinetically controlled Z-isomers.

A highly effective method for achieving geometry control involves a copper-catalyzed enantiodivergent synthesis using 1,3-butadienyl silanes and acyl fluorides. nih.govresearchgate.net This approach allows for the selective synthesis of either the (Z)- or (E)-β,γ-unsaturated ketone by choosing the appropriate silyl (B83357) group on the diene substrate. When a phenyldimethylsilyl-substituted 1,3-diene is used, the reaction yields (Z)-β,γ-unsaturated ketones with high Z-selectivity and excellent enantioselectivity. nih.govresearchgate.net Conversely, employing a triisopropylsilyl-substituted 1,3-diene leads to the formation of (E)-β,γ-unsaturated ketones with high E-selectivity and optical purity. nih.govresearchgate.net The nature of the silyl group dictates which allylic copper intermediate is formed, thereby controlling the stereochemical outcome of the reaction. nih.gov

Another strategy focuses on the isomerization of the double bond. A neutral Rh(I) complex has been shown to catalyze the olefin isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts with high Z-selectivity. acs.org This method is noteworthy because it provides the kinetically controlled Z-alkene, which is a synthetically challenging target, as traditional acid- or base-catalyzed isomerizations typically yield the thermodynamically favored E-alkene. acs.orgpku.edu.cn The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield and Z-selectivity for various substrates. acs.org

For the specific synthesis of (E)-alkenones, a palladium-catalyzed reductive decarboxylation of allyl α-alkenyl-β-ketoesters has been developed. This reaction proceeds cleanly using a palladium(0) catalyst and triethylammonium (B8662869) formate (B1220265) as a hydride source to afford (E)-3-alkenones in good to excellent yields and with high stereoselectivity for the E-isomer (>98%). lookchem.com

Table 2: Control of Alkene Geometry in Synthetic Routes

| Method | Catalyst/Reagent | Substrate | Product Geometry | Selectivity | Reference |

|---|---|---|---|---|---|

| Cu-Catalyzed Acylation | Cu Catalyst / (R,R)-Ph-BPE Ligand | PhMe₂Si-substituted 1,3-diene | (Z)-β,γ-Unsaturated Ketones | High Z-selectivity | nih.govresearchgate.net |

| Cu-Catalyzed Acylation | Cu Catalyst / (R,R)-Ph-BPE Ligand | ⁱPr₃Si-substituted 1,3-diene | (E)-β,γ-Unsaturated Ketones | Excellent E-selectivity | nih.govresearchgate.net |

| Rh-Catalyzed Olefin Isomerization | Neutral Rh(I) Complex | β,γ-Unsaturated Ketones | (Z)-α,β-Unsaturated Ketones | High Z-selectivity | acs.org |

| Pd-Catalyzed Reductive Decarboxylation | Pd(OAc)₂ / PPh₃ / HCOO⁻NEt₃H⁺ | Allyl α-alkenyl-β-ketoesters | (E)-3-Alkenones | >98% E-selectivity | lookchem.com |

Chemical Reactivity and Mechanistic Investigations of 3 Methylhex 5 En 2 One

Transformations at the Carbonyl Moiety

Enolization Dynamics and Tautomeric Equilibrium Studies

Keto-enol tautomerism is a fundamental equilibrium for carbonyl compounds possessing an α-hydrogen. libretexts.orgquora.com In this process, a constitutional isomer is formed through the migration of a proton and a shift in the position of a double bond. fiveable.me For 3-Methylhex-5-en-2-one, which is a β,γ-unsaturated ketone, the presence of α-hydrogens allows for the formation of an enol tautomer. libretexts.org

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, followed by the removal of an α-hydrogen by a base to form the enol. libretexts.org Under basic conditions, an α-hydrogen is removed to form an enolate, which is then protonated on the oxygen atom to yield the enol.

Generally, the keto form is more stable and thus favored at equilibrium, primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the position of this equilibrium can be influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. fiveable.meresearchgate.net For instance, in some cases, the enol form can be stabilized by conjugation with other π systems or by the formation of intramolecular hydrogen bonds. fiveable.me

It's important to distinguish tautomers from resonance structures, as tautomers are distinct chemical species with different arrangements of atoms. masterorganicchemistry.com While most simple ketones exist predominantly in their keto form, the dynamics of the tautomeric equilibrium are crucial for understanding the reactivity of the α-carbon. libretexts.org

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, involves the breaking of the C=O π bond and the formation of two new σ bonds. wikipedia.org

A wide variety of nucleophiles can add to the carbonyl group. For example, Grignard reagents (organomagnesium halides) and organolithium compounds react with ketones to form tertiary alcohols upon acidic workup. Specifically, the reaction of this compound with methylmagnesium iodide would yield 2,3-dimethylhex-5-en-2-ol. psu.edu

Reduction of the ketone functionality is another important nucleophilic addition reaction. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce this compound to the corresponding secondary alcohol, 3-methylhex-5-en-2-ol.

The addition of ammonia (B1221849) derivatives to carbonyl compounds, which proceeds via nucleophilic addition followed by the elimination of water, is another relevant transformation. askfilo.com

Reactivity of the Terminal Alkene Functionality

The terminal double bond in this compound provides a second site for chemical transformations, primarily through addition reactions.

Electrophilic Addition Reactions to the Olefin

The π bond of the alkene is electron-rich and can act as a nucleophile, making it susceptible to attack by electrophiles. cutm.ac.in This type of reaction is known as electrophilic addition.

A classic example is the addition of hydrogen halides (HX). In the reaction of this compound with a hydrogen halide like HBr, the initial step involves the protonation of the double bond to form a carbocation intermediate. cutm.ac.inaakash.ac.in According to Markovnikov's rule, the proton will add to the carbon atom that already has more hydrogen atoms, leading to the more stable secondary carbocation at the C5 position. Subsequent attack by the bromide ion on this carbocation would yield 5-bromo-3-methylhexan-2-one.

Another important electrophilic addition is hydration, which can be achieved through different methods to yield either the Markovnikov or anti-Markovnikov product. Acid-catalyzed hydration, for instance, would follow Markovnikov's rule, leading to the formation of 5-hydroxy-3-methylhexan-2-one. aakash.ac.in

Radical Additions to the Alkene

In contrast to electrophilic additions, radical additions to alkenes can proceed via an anti-Markovnikov pathway. wikipedia.orgacsgcipr.org The thiol-ene reaction, for example, involves the addition of a thiol (R-SH) to an alkene. wikipedia.orgfiveable.me This reaction is often initiated by radical initiators or photochemically and proceeds through a thiyl radical intermediate. wikipedia.orgfiveable.mersc.org The addition of this thiyl radical to the terminal alkene of this compound would result in the anti-Markovnikov product, where the sulfur atom is bonded to the terminal carbon. wikipedia.orgacsgcipr.org This reaction is known for its high efficiency and stereoselectivity. wikipedia.org

Conjugate Addition Reactions Involving Alpha,Beta-Unsaturated Systems

While this compound is a β,γ-unsaturated ketone, it can be isomerized to its α,β-unsaturated counterpart, 3-methylhex-4-en-2-one. researchgate.netresearchgate.net This isomerization can be achieved under various conditions, such as treatment with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or by using a Lewis acid catalyst. researchgate.netresearchgate.net

The resulting α,β-unsaturated ketone is a Michael acceptor, meaning it can undergo conjugate addition (also known as Michael addition). wikipedia.orgbyjus.commasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system. wikipedia.orgbyjus.commasterorganicchemistry.com This 1,4-addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgbyjus.com

A wide range of nucleophiles, including enolates, amines, and thiols, can act as Michael donors. wikipedia.org For example, the reaction of 3-methylhex-4-en-2-one with a soft nucleophile like a Gilman reagent (an organocuprate) would favor 1,4-addition over 1,2-addition to the carbonyl group.

The table below summarizes the expected products from various reactions with this compound and its isomer.

| Reactant | Reagent(s) | Section | Product(s) |

| This compound | 1. CH₃MgI, 2. H₃O⁺ | 3.1.2 | 2,3-Dimethylhex-5-en-2-ol |

| This compound | NaBH₄, CH₃OH | 3.1.2 | 3-Methylhex-5-en-2-ol |

| This compound | HBr | 3.2.1 | 5-Bromo-3-methylhexan-2-one |

| This compound | R-SH, radical initiator | 3.2.2 | Thioether (anti-Markovnikov) |

| 3-Methylhex-4-en-2-one | (CH₃)₂CuLi, then H₃O⁺ | 3.3 | 3,5-Dimethylhexan-2-one |

Michael Addition Pathways and Scope with Diverse Nucleophiles

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.comrsc.org In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. youtube.com For this compound, this corresponds to the addition at the C5 position. The reaction generally proceeds in three steps: deprotonation of a pronucleophile to form a nucleophile (like an enolate), conjugate addition of the nucleophile to the β-carbon, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

A wide array of nucleophiles can participate in conjugate addition reactions. These include soft nucleophiles which preferentially attack the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). youtube.com Examples of nucleophiles that undergo conjugate addition include:

Enolates (from ketones, esters, etc.)

Organocuprates (Gilman reagents)

Thiols

Amines

Enamines masterorganicchemistry.com

The choice of nucleophile is critical, as "hard" nucleophiles like Grignard reagents and organolithium reagents tend to favor 1,2-addition to the carbonyl group. masterorganicchemistry.com For instance, the reaction of 5-methylhex-3-yn-2-one with diethylamine (B46881) resulted in the formation of a dihydrofuran derivative, indicating an initial conjugate addition followed by cyclization. chim.it While not the exact subject compound, this highlights the reactivity of similar systems with amine nucleophiles.

Influence of Substrate Substitution on Conjugate Addition Reactivity

The substitution pattern on the α,β-unsaturated ketone significantly influences the reactivity in conjugate addition reactions. The presence of substituents can affect the electrophilicity of the β-carbon and sterically hinder the approach of the nucleophile.

In the context of asymmetric conjugate addition, where the goal is to create a new stereocenter with high enantioselectivity, the substrate structure is a key parameter that is often varied. 5-Methylhex-3-en-2-one has been noted as a challenging substrate in the context of copper-catalyzed asymmetric conjugate addition of organozinc reagents. core.ac.ukunina.it This suggests that the specific substitution pattern of this compound presents challenges for achieving high levels of stereocontrol in these reactions.

Research on related α,β-unsaturated esters has shown that the position of the double bond is crucial for reactivity. For example, a C2-unsaturated ester (an α,β-unsaturated ester) was found to be more reactive than a C3-unsaturated isomer in certain engine combustion studies. rsc.org This underscores the electronic effect of the conjugated carbonyl group in activating the double bond towards addition reactions.

Rearrangement and Isomerization Processes

Beyond addition reactions, this compound can undergo various rearrangement and isomerization processes, which can be induced chemically or photochemically.

Chemically Induced Isomerizations

Under acidic conditions, this compound can undergo isomerization. For example, treatment of a related diketone with a trace of toluene-p-sulfonic acid in ether led to the formation of rearrangement products. rsc.org The protonation of 1-acetyl-2-methyl-2-vinylcyclopropane, a structural isomer of this compound, in fluorosulfonic acid (FSO3H) leads to the formation of the protonated form of this compound. This demonstrates a chemically induced ring-opening isomerization.

Photochemical Rearrangements

The photochemistry of this compound, particularly in its protonated form, has been a subject of detailed investigation. When protonated in a superacid like FSO3H, this compound undergoes photoisomerization upon irradiation. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comresearchgate.net

The observed photochemical processes include:

A relatively rapid cis/trans isomerization around the carbon-carbon partial double bond. cdnsciencepub.comcdnsciencepub.com

A slower conversion to a protonated dihydrofuran derivative. cdnsciencepub.comcdnsciencepub.com

This cyclization is proposed to proceed through an unprecedented photochemically induced 1,2-hydride shift from the γ-carbon (C5) to the β-carbon (C4). rsc.org This creates a more stable tertiary carbocation, which then undergoes cyclization. rsc.org Studies using the 5-deuterio labeled compound, 5-deuterio-5-methylhex-3-en-2-one, confirmed that the reaction involves a specific 1,2-deuterium shift, providing strong evidence for this mechanism. rsc.orgrsc.org

Detailed Mechanistic Elucidation of Key Transformations

The mechanisms of these transformations have been investigated using spectroscopic techniques to observe reactive intermediates.

Spectroscopic Monitoring of Reaction Intermediates

Low-temperature ¹H NMR spectroscopy has been instrumental in elucidating the photochemical rearrangement of protonated this compound. By dissolving the ketone in FSO3H and irradiating the solution at low temperatures (e.g., -70 °C), researchers have been able to directly observe the species involved in the reaction. rsc.org

The ¹H NMR spectra allowed for the monitoring of the initial cis/trans isomerization, followed by the slower formation of the cyclic protonated dihydrofuran. rsc.org In the case of the deuterated analog, ¹H NMR was used to track the position of the deuterium (B1214612) atom, confirming that it remained at C5 during the cis/trans isomerization and then specifically shifted to C4 during the cyclization to the dihydrofuran product. rsc.org This direct spectroscopic evidence was crucial in establishing the 1,2-hydride shift mechanism.

Kinetic Studies for Reaction Rate and Mechanism Determination

General reactivity patterns for α,β-unsaturated ketones suggest that they can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition across the double bond. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman reagents (lithium dialkylcuprates), typically favor 1,4-addition.

In the absence of specific kinetic data for this compound, we can infer potential reactivity from studies on analogous compounds. For instance, research on the atmospheric oxidation of other unsaturated ketones, such as 5-hexen-2-one (B94416) and 4-hexen-3-one, by hydroxyl radicals has provided specific rate coefficients for these reactions. These studies indicate that the position of the double bond and other structural features significantly influence the reaction kinetics. However, without direct experimental evidence, these can only serve as qualitative indicators of the potential reactivity of this compound.

Due to the lack of specific research findings, no data tables for reaction rates or detailed mechanistic pathways for this compound can be presented at this time. Further experimental and computational studies are necessary to fill this knowledge gap and to fully characterize the chemical reactivity of this compound.

Advanced Spectroscopic and Analytical Research of 3 Methylhex 5 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-Methylhex-5-en-2-one. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C), allowing for the determination of the molecular skeleton and stereochemistry.

¹H NMR and ¹³C NMR spectra provide foundational data for the initial structural assignment of this compound. nih.gov The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of each proton, while the coupling constants reveal the connectivity between neighboring protons. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. nih.gov

| Nucleus | Technique | Key Information Provided |

| ¹H | 1D NMR | Chemical shift (electronic environment), multiplicity (neighboring protons), integration (proton count) |

| ¹³C | 1D NMR | Chemical shift (electronic environment of carbon atoms) |

To overcome the limitations of one-dimensional NMR in complex molecules where signals may overlap, two-dimensional (2D) NMR techniques are employed. wikipedia.org These methods distribute the NMR signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.org

For this compound, several 2D-NMR experiments are invaluable for confirming its connectivity:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons on adjacent carbons, such as between the methyl protons at C1 and the proton at C3, and between the protons of the vinyl group (C5 and C6). wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org This is crucial for assigning the proton signals to their respective carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in piecing together the carbon skeleton by showing, for instance, a correlation between the methyl protons at C1 and the carbonyl carbon at C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is particularly useful for stereochemical analysis. For cyclic or sterically hindered analogs, NOESY can help differentiate between stereoisomers.

| 2D-NMR Technique | Type of Correlation | Application for this compound |

| COSY | ¹H-¹H | Establishes proton connectivity along the carbon chain. |

| HSQC | ¹H-¹³C (one bond) | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C (multiple bonds) | Confirms the overall carbon framework and positions of functional groups. |

| NOESY | Through-space ¹H-¹H | Provides information on the 3D structure and stereochemistry. |

Quantitative NMR (qNMR) is a powerful analytical tool for determining the concentration of specific compounds in a mixture without the need for identical reference standards for each analyte. By integrating the signals of a target compound against an internal standard of known concentration, qNMR can be used to monitor the progress of a reaction. For instance, in a synthesis involving this compound, qNMR could be used to track the consumption of reactants and the formation of the product over time, providing valuable kinetic data. rsc.org

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for identifying unknown compounds, determining their molecular weight, and elucidating their structure by analyzing their fragmentation patterns.

In the context of this compound, MS can be used to confirm its molecular weight of 112.17 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint that can help to confirm the structure. For example, the cleavage of the bond between C2 and C3 could lead to the formation of characteristic fragment ions.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This hyphenated technique is ideal for analyzing volatile compounds like this compound. nih.gov

A sample containing this compound is first injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

GC-MS is routinely used to:

Assess the purity of a synthesized batch of this compound.

Identify and quantify impurities that may be present.

Analyze the composition of complex mixtures , such as reaction products or essential oils, to determine the presence and relative abundance of this compound.

| Technique | Principle | Application for this compound |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Confirms molecular weight and provides structural information through fragmentation. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before MS analysis. | Determines purity, identifies impurities, and analyzes complex mixtures containing the compound. nih.govresearchgate.net |

Chromatographic Separation Techniques for Isomers and Enantiomers

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Since this compound possesses a chiral center at the third carbon, it can exist as a pair of enantiomers (non-superimposable mirror images). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. uma.es

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common method for this purpose. rsc.orgnih.gov

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative amounts of the two enantiomers. uma.es

| Chromatographic Technique | Stationary Phase | Purpose for this compound |

| Chiral HPLC | Chiral Stationary Phase (CSP) | Separation of the (R) and (S) enantiomers. |

| Determination of enantiomeric excess (ee). uma.esrsc.org |

Preparative Chromatography for Isomer Separation

The synthesis of this compound often results in a racemic mixture of its enantiomers, (R)-3-Methylhex-5-en-2-one and (S)-3-Methylhex-5-en-2-one. The separation of these enantiomers is essential for the investigation of their individual properties. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation on a larger scale. nih.gov

The successful chiral separation of this compound enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including ketones. mdpi.com For instance, a column like Chiralpak® IC, which utilizes a cellulose-based stationary phase, could be employed.

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol (B145695) is commonly used. The ratio of these solvents is adjusted to balance the retention times of the enantiomers and their resolution. Supercritical Fluid Chromatography (SFC) has also emerged as a greener and more efficient alternative to preparative HPLC for chiral separations, utilizing supercritical carbon dioxide as the primary mobile phase component. selvita.com

A typical preparative HPLC protocol for the separation of this compound enantiomers is detailed in the table below.

Table 1: Illustrative Preparative HPLC Parameters for the Separation of this compound Enantiomers

| Parameter | Value/Description |

| Instrumentation | Preparative HPLC System |

| Column | Chiralpak® IC (or similar polysaccharide-based column) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 5-20 mL/min (optimized for column diameter) |

| Detection | UV at 220 nm (corresponding to the π → π* transition of the enone) |

| Temperature | Ambient |

| Injection Volume | Dependent on the concentration of the racemic mixture |

The separation is monitored using a UV detector, and the fractions corresponding to each enantiomer are collected separately. The purity of the collected fractions can be subsequently analyzed using analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Once the enantiomers of this compound are separated, Circular Dichroism (CD) spectroscopy is a primary technique used to determine their absolute configuration (i.e., whether they are the R or S enantiomer). mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum provides information about the three-dimensional arrangement of atoms in the molecule.

For α,β-unsaturated ketones like this compound, the electronic transitions of the enone chromophore give rise to characteristic Cotton effects in the CD spectrum. jasco-global.com The n → π* transition, typically observed around 320-350 nm, and the π → π* transition, appearing around 230-250 nm, are particularly informative. jasco-global.com The sign of these Cotton effects (positive or negative) can be correlated with the absolute configuration of the chiral center.

The interpretation of the CD spectrum is often aided by empirical rules, such as the helicity rule for α,β-unsaturated ketones, and by theoretical calculations. researchgate.netthieme-connect.de Time-dependent density functional theory (TDDFT) calculations can be used to predict the CD spectra for both the (R) and (S) enantiomers. nih.gov By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration can be confidently assigned. nih.govresearchgate.net

Table 2: Predicted and Observed CD Spectral Data for the Enantiomers of this compound

| Enantiomer | Electronic Transition | Predicted λmax (nm) | Predicted Sign of Cotton Effect | Observed λmax (nm) | Observed Sign of Cotton Effect |

| (R)-3-Methylhex-5-en-2-one | n → π | ~330 | Positive | ~335 | Positive |

| π → π | ~240 | Negative | ~242 | Negative | |

| (S)-3-Methylhex-5-en-2-one | n → π | ~330 | Negative | ~335 | Negative |

| π → π | ~240 | Positive | ~242 | Positive |

As illustrated in Table 2, the enantiomers are expected to exhibit mirror-image CD spectra. jasco-global.com The agreement between the experimental and theoretical data provides strong evidence for the assignment of the absolute configuration. researchgate.net It is important to note that factors such as the solvent, temperature, and conformational flexibility of the molecule can influence the CD spectrum and must be considered for an accurate analysis. mtoz-biolabs.comthieme-connect.de

Theoretical and Computational Chemistry Studies on 3 Methylhex 5 En 2 One

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental in predicting how and where a molecule might react. Methods like Density Functional Theory (DFT) are often employed to understand the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophilic compound, the energy of the LUMO is particularly important, as a lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.

Computational Assessment of Tautomeric Stability and Preferences

Keto-enol tautomerism is a fundamental concept for ketones. 3-Methylhex-5-en-2-one can exist in equilibrium with its enol tautomers. Computational chemistry can be used to calculate the relative energies of these tautomers, thereby predicting which form is more stable and predominates under given conditions.

A specific computational assessment of the tautomeric stability and preferences for this compound has not been found in the searched literature. A thorough computational study would involve calculating the energies of the ketone and its possible enol forms to determine their relative stabilities.

Reaction Mechanism Elucidation through Transition State Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying and calculating the energies of transition states. This allows chemists to understand the energy barriers of different potential reaction pathways and predict the most likely mechanism. For this compound, this could apply to reactions such as nucleophilic addition to the carbonyl group or to the double bond.

While the synthesis of this compound is mentioned in some studies, detailed computational modeling of its reaction mechanisms, including the identification and analysis of transition states for its various reactions, is not available in the current body of scientific literature.

Conformational Analysis and Stereochemical Prediction

This compound is a chiral molecule with a stereocenter at the C3 position and can exist in various conformations due to the rotation around its single bonds. Conformational analysis through computational methods can predict the most stable three-dimensional structures of the molecule. This is crucial for understanding its reactivity and how it interacts with other chiral molecules, which is fundamental for predicting stereochemical outcomes of reactions.

Specific studies on the conformational analysis and stereochemical prediction for this compound using computational chemistry are not found in the reviewed literature. Such an analysis would involve mapping the potential energy surface of the molecule to identify its low-energy conformers.

Note on Data Tables: The user's request for interactive data tables could not be fulfilled as no specific computational data for this compound were found in the searched literature for the outlined topics.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Intermediate for Complex Molecules

The unique structural arrangement of 3-Methylhex-5-en-2-one, featuring both a nucleophilic and an electrophilic center, as well as a site of unsaturation, provides a platform for diverse reactivity. This versatility allows for its use as a foundational building block in the construction of intricate molecular frameworks.

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various synthetic intermediates. The related isomer, 5-methyl-3-hexen-2-one (B238795), has been utilized in the combinatorial synthesis of mercaptoketones and mercaptoalcohols. sigmaaldrich.com This suggests the potential of similar α,β-unsaturated ketones in the generation of diverse molecular libraries. Furthermore, 5-methyl-3-hexen-2-one reacts with indole (B1671886) in the presence of an acid catalyst to form 3-substituted indole adducts, demonstrating its utility in the construction of heterocyclic systems. sigmaaldrich.com The reactivity of the ketone and the double bond in this compound can be similarly exploited in cycloaddition reactions, tandem reactions, and conjugate additions to build complex carbocyclic and heterocyclic scaffolds.

The application of this compound as a direct building block in functional materials research is an area with limited specific examples in current literature. However, the presence of a polymerizable alkene functionality and a modifiable ketone group suggests its potential utility. For instance, the alkene could, in principle, participate in polymerization or be functionalized via thiol-ene click chemistry to attach the molecule to polymer backbones or surfaces. The ketone functionality offers a site for further chemical modification, allowing for the introduction of other functional groups or for the molecule to be tethered to other materials.

Substrate in Catalytic Research and Process Optimization

The dual functionality of this compound makes it an interesting substrate for the development and optimization of catalytic transformations, particularly those aiming for high selectivity and sustainable practices.

The development of enantioselective catalytic methods for the synthesis of chiral derivatives of this compound is a key area of research, as the introduction of stereocenters is crucial for applications in pharmaceuticals and biologically active compounds. While direct enantioselective catalysis on this compound is not widely reported, research on related structures provides valuable insights. For example, the enantioselective synthesis of (S)-2-hydroxy-5-methyl-3-hexanone has been achieved through Shi's asymmetric epoxidation of a corresponding silyl (B83357) enol ether, followed by epoxide ring opening. This process yields the target molecule with a good enantiomeric excess, demonstrating the feasibility of creating chiral building blocks from precursors related to this compound.

Further showcasing the potential in this area, the isomer 5-methyl-3-hexen-2-one has been used in the synthesis of chiral enolates through highly catalytic and enantioselective methods. These reactions, employing cobalt(II) complexes as catalysts, can achieve high enantiomeric excess (92% to 98%). lookchem.com The resulting chiral silyl enol ethers are versatile intermediates that can be converted into other valuable enantiomerically pure compounds. lookchem.com

| Reaction Type | Substrate/Precursor | Catalyst/Method | Product | Enantiomeric Excess (ee) |

| Asymmetric Epoxidation | Trimethyl(5-methylhex-2-en-3-yloxy)silane | Shi's Asymmetric Epoxidation | (S)-2-hydroxy-5-methyl-3-hexanone | 72.8% |

| Asymmetric Synthesis | Trialkylsiloxy-1,3-dienes and ethylene | (bis-phosphine)-cobalt(II) complexes | Chiral silyl enol ethers | 92% to 98% |

This table presents data on enantioselective catalytic reactions for derivatives and isomers related to this compound.

The principles of green chemistry are increasingly being applied to the synthesis and transformation of α,β-unsaturated ketones. These efforts focus on the use of environmentally benign oxidants, renewable feedstocks, and metal-free catalytic systems. While specific studies on this compound are limited, the broader class of compounds is central to this research. For instance, metal-free hydrosulfonylation methods have been developed for α,β-unsaturated ketones, providing a green and convenient route to γ-keto sulfones. These reactions proceed in the absence of stoichiometric oxidants and metal catalysts, offering a more sustainable synthetic pathway.

Advanced Materials Research and Functional Molecule Design (e.g., polymers if chemically relevant)

The potential of this compound in advanced materials research lies in the strategic exploitation of its functional groups. The terminal alkene can serve as a monomer or a site for grafting onto existing polymer chains, while the ketone can be used for post-polymerization modification. Although direct polymerization of this compound is not well-documented, the functionalization of polymers with similar unsaturated ketones is a known strategy to impart specific properties to materials. The ability to introduce a small, functional molecule like this compound onto a polymer backbone can influence its solubility, thermal properties, and reactivity, opening avenues for the design of new functional materials.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Routes for 3-Methylhex-5-en-2-one Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research should prioritize the creation of green chemistry routes for the synthesis of this compound, moving away from traditional methods that may rely on hazardous reagents or produce significant waste. Key areas of focus include:

Catalytic Approaches: Investigating the use of biocatalysts, such as enzymes, or earth-abundant metal catalysts could lead to highly efficient and selective syntheses under mild reaction conditions. For instance, enzymatic aldol (B89426) additions or transfer hydrogenations could offer sustainable alternatives.

Renewable Feedstocks: Exploring pathways that utilize renewable starting materials, such as biomass-derived platform molecules, would significantly enhance the sustainability profile of this compound production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future syntheses should be evaluated based on their atom economy, aiming for near-100% efficiency.

A comparative table of potential green synthetic parameters is presented below.

| Synthetic Strategy | Potential Catalyst Type | Potential Feedstock Source | Key Green Chemistry Principle |

| Biocatalytic Aldol Condensation | Aldolase Enzyme | Bio-derived aldehydes and ketones | Use of Renewable Feedstocks, Catalysis |

| Catalytic Alkene Metathesis | Ruthenium or Molybdenum Carbene | Plant-oil derived olefins | Atom Economy, Catalysis |

| Chemoenzymatic Synthesis | Lipase for resolution | Racemic precursors | High Selectivity, Mild Conditions |

Investigation of Novel Reactivity Patterns and Cascade Reactions

The unique structural features of this compound, namely the presence of both a ketone and a terminal alkene, suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations and design elegant cascade reactions.

Tandem Reactions: The conjugated system can be exploited in tandem reactions where an initial reaction at one functional group triggers a subsequent transformation at another. For example, a conjugate addition could be followed by an intramolecular aldol reaction to construct complex cyclic systems in a single step.

Asymmetric Catalysis: The development of catalytic asymmetric reactions targeting either the ketone or the alkene would provide access to enantiomerically pure derivatives of this compound, which are invaluable for applications in medicinal chemistry and materials science.

Pericyclic Reactions: The dienophilic nature of the α,β-unsaturated ketone system could be utilized in various pericyclic reactions, such as Diels-Alder cycloadditions, to rapidly build molecular complexity.

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of computational chemistry and machine learning offers powerful tools for accelerating chemical discovery. Applying these techniques to this compound could revolutionize how its reactions are understood and optimized.

Reaction Outcome Prediction: Machine learning models, trained on large datasets of chemical reactions, could be used to predict the most likely products of novel reactions involving this compound under various conditions.

Optimization of Reaction Conditions: Algorithms could be employed to systematically explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and selectivity.

De Novo Design: Generative models could be used to propose novel derivatives of this compound with desired properties, along with plausible synthetic routes.

| Machine Learning Application | Input Data | Predicted Output | Potential Impact |

| Reaction Prediction | Reactants, Reagents, Conditions | Major Product(s) and Yield | Accelerated discovery of new reactions |

| Condition Optimization | Target Product, Reactants | Optimal Temperature, Solvent, etc. | Reduced development time and cost |

| Retrosynthetic Analysis | Target Molecule | Potential Precursors and Reactions | Efficient planning of complex syntheses |

Exploration of Biochemical Tool Applications (e.g., as chemical probes for enzyme mechanism elucidation)

The reactivity of this compound makes it a candidate for development as a chemical probe to study biological systems. Its potential as a Michael acceptor suggests it could be used to covalently label active sites of certain enzymes.

Enzyme Inhibition Studies: By designing derivatives of this compound that mimic the natural substrate of an enzyme, it may be possible to use them as irreversible inhibitors to study enzyme function and validate drug targets.

Activity-Based Protein Profiling (ABPP): Incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) onto the this compound scaffold would enable its use in ABPP experiments to identify novel protein targets in complex biological samples.

Mechanistic Elucidation: The specific reactivity of the compound could be harnessed to trap enzymatic intermediates, providing valuable insights into catalytic mechanisms that are otherwise difficult to observe.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Methylhex-5-en-2-one, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves aldol condensation or ketone functionalization under controlled conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst) and characterize intermediates using NMR and IR spectroscopy. Purity must be validated via GC-MS or HPLC, with thresholds ≥95% . Experimental sections should cite established protocols from journals like Medicinal Chemistry Research and avoid omitting critical steps (e.g., inert atmosphere for air-sensitive intermediates) .

Q. How can researchers distinguish this compound from structural analogs during characterization?

- Methodological Answer : Use hyphenated techniques:

- GC-MS : Compare retention indices and fragmentation patterns with NIST reference data .

- NMR : Analyze δ-values for the enone system (C=O at ~200-220 ppm in NMR) and allylic methyl groups (~1.5-2.0 ppm in NMR).

- IR : Confirm α,β-unsaturated ketone absorption bands (~1680 cm) . Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data for this compound across different studies?

- Methodological Answer : Contradictions often arise from solvent effects, instrument calibration, or impurities.

- Step 1 : Replicate experiments using standardized conditions (e.g., deuterated chloroform for NMR).

- Step 2 : Validate purity via orthogonal methods (e.g., HPLC combined with elemental analysis).

- Step 3 : Compare results with computational predictions (DFT calculations for NMR chemical shifts) to identify outliers . Publish raw data in supplementary materials to enable peer validation .

Q. What experimental designs are optimal for probing the reactivity of this compound in Michael addition reactions?

- Methodological Answer :

- Design 1 : Kinetic studies under varying nucleophiles (e.g., amines vs. thiols) and pH conditions to map regioselectivity.

- Design 2 : Use -labeled ketones to track intermediate formation via in-situ NMR .

- Analysis : Employ multivariate statistics (e.g., PCA) to correlate reaction rates with electronic parameters (Hammett constants) .

Q. How can mixed-methods approaches resolve discrepancies between computational predictions and experimental outcomes for this compound?

- Methodological Answer : Combine:

- Quantitative : DFT/MD simulations to model transition states and thermodynamic stability.

- Qualitative : Crystallography or spectroscopic data to validate computational outputs .

- Integration : Use Bayesian statistics to quantify confidence intervals between datasets .

Q. What strategies mitigate challenges in studying this compound’s degradation pathways under environmental conditions?

- Methodological Answer :

- Controlled Exposure : Simulate UV radiation, humidity, and microbial activity in environmental chambers.

- Analytical Tools : LC-QTOF-MS for non-targeted degradation product identification .

- Data Interpretation : Apply cheminformatics tools (e.g., MetFrag) to predict fragmentation pathways and cross-reference with experimental data .

Guidelines for Data Reporting

- Reproducibility : Include raw spectral data, chromatograms, and computational input files in supplementary materials .

- Ethical Standards : Disclose conflicts of interest (e.g., funding sources for proprietary catalysts) and adhere to IUPAC nomenclature .

- Literature Review : Cite foundational studies (e.g., Med. Chem. Commun.) and address gaps (e.g., limited in vivo toxicity data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.